molecular formula C26H42O5 B120860 5-(Octadecyloxy)isophthalic acid CAS No. 143294-86-4

5-(Octadecyloxy)isophthalic acid

Cat. No. B120860
CAS RN: 143294-86-4
M. Wt: 434.6 g/mol
InChI Key: JAJBICIOMQKJMS-UHFFFAOYSA-N
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Description

5-(Octadecyloxy)isophthalic acid (5-ODPA) is an organic compound with a long-chain alkyl group attached to an isophthalic acid moiety. It is a colorless solid with a melting point of 87–88 °C and a boiling point of 280–281 °C. 5-ODPA is used in a variety of applications, including as a corrosion inhibitor, as a surfactant, and as a plasticizer. It has also been studied for its potential use in medical applications, such as the treatment of cancer and other diseases.

Scientific Research Applications

Monolayer Formation and Molecular Packing

5-(Octadecyloxy)isophthalic acid (C18ISA) has been studied for its ability to form physisorbed monolayers, specifically at a liquid/graphite interface. These monolayers are observed using scanning tunneling microscopy (STM), revealing detailed molecular packing with submolecular resolution (Vanoppen et al., 1996). Similar studies have also investigated the adsorption of molecules like Pt-octaethyl porphyrin on this compound covered surfaces (Oncel & Bernasek, 2008).

Adsorption and Molecular Stability

The interaction and stability of various molecules, such as Copper(II) meso-tetra (4-carboxyphenyl) porphyrin, on surfaces covered with this compound have been a subject of interest. STM studies show that these interactions are strong enough to immobilize molecules like Cu-TCPP on the surface (Nicholls et al., 2010).

Hydrogen-Bonding and van der Waals Interactions

Research has been conducted on the role of hydrogen-bonding and van der Waals interactions in the formation of self-assembled monolayers of isophthalic acids, including this compound. These studies reveal the interplay between these forces in determining the final morphology of the monolayers (Dickerson et al., 2010).

Synthesis and Applications in Polymer Chemistry

This compound has also been utilized in the synthesis of novel polyamides. Its use in the production of optically active polyamides derived from various isocyanates has been explored, highlighting its potential in the field of polymer chemistry (Mallakpour & Taghavi, 2008).

Structural Analysis in Monolayer Studies

Further studies on this compound involve its role in the formation and analysis of self-assembled monolayers. These studies provide insights into the structural characteristics of such monolayers and their potential applications in materials science (Tao & Bernasek, 2007).

Safety and Hazards

The safety information for 5-(Octadecyloxy)isophthalic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-octadecoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)28)19-23(21-24)26(29)30/h19-21H,2-18H2,1H3,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJBICIOMQKJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404994
Record name 5-(Octadecyloxy)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143294-86-4
Record name 5-(Octadecyloxy)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-(Octadecyloxy)isophthalic acid influence the self-assembly of porphyrin molecules on surfaces?

A1: 5-OIA plays a crucial role in controlling the adsorption and organization of porphyrin molecules on surfaces like highly ordered pyrolytic graphite (HOPG). Research suggests that 5-OIA forms a stable, ordered monolayer on HOPG [, ]. This pre-formed layer then serves as a template for the adsorption of porphyrin molecules, influencing their arrangement and promoting the formation of well-defined structures like chains and two-dimensional domains []. The interaction between 5-OIA and the porphyrin molecules appears to be strong enough to immobilize them on the surface, as evidenced by the observation of individual molecules and stable chains [].

Q2: Does the central metal atom in metalloporphyrins affect their self-assembly on surfaces modified with 5-OIA?

A2: Yes, research indicates that the central metal atom in metalloporphyrins significantly influences their self-assembly on 5-OIA modified surfaces. Studies comparing the self-assembled structures of Nickel-octaethylporphyrin (NiOEP), Vanadyl-octaethylporphyrin (VO-OEP), and Platinum-octaethylporphyrin (Pt-OEP) on both bare HOPG and 5-OIA covered HOPG reveal distinct differences in their monolayer structures and lattice parameters []. These differences suggest that the interaction between the central metal atom and the substrate, mediated by the 5-OIA layer, plays a key role in dictating the final arrangement of the porphyrin molecules [].

Q3: Beyond porphyrins, what other applications does this compound have in materials science?

A3: 5-OIA and its analogs are being explored as key components in high-temperature membrane models []. Specifically, the deuterated form of 5-OIA (C18ISA-d37) has been investigated using 2H-NMR spectroscopy to understand the dynamics of these membrane models at elevated temperatures []. This research sheds light on the molecular organization and stability of such membrane systems, which are of interest for various applications requiring thermal resistance.

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